2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid

Medicinal Chemistry Conformational Analysis Building Block Sourcing

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 1909325-24-1) is a bicyclic sulfone-containing amino acid derivative with the molecular formula C₇H₁₁NO₄S and a molecular weight of 205.23 g/mol. The compound features a conformationally constrained 2-thia-1-azabicyclo[2.2.2]octane core wherein the sulfur atom is fully oxidized to the sulfone (2,2-dioxo) state, and a carboxylic acid substituent is positioned at the 3-position of the bicyclic framework.

Molecular Formula C7H11NO4S
Molecular Weight 205.23 g/mol
CAS No. 1909325-24-1
Cat. No. B3391620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
CAS1909325-24-1
Molecular FormulaC7H11NO4S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(S2(=O)=O)C(=O)O
InChIInChI=1S/C7H11NO4S/c9-7(10)6-5-1-3-8(4-2-5)13(6,11)12/h5-6H,1-4H2,(H,9,10)
InChIKeyBYDYRYRMUJAMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 1909325-24-1): Structural and Physicochemical Baseline for Sourcing Decisions


2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 1909325-24-1) is a bicyclic sulfone-containing amino acid derivative with the molecular formula C₇H₁₁NO₄S and a molecular weight of 205.23 g/mol . The compound features a conformationally constrained 2-thia-1-azabicyclo[2.2.2]octane core wherein the sulfur atom is fully oxidized to the sulfone (2,2-dioxo) state, and a carboxylic acid substituent is positioned at the 3-position of the bicyclic framework . This scaffold combines the rigidity of the azabicyclo[2.2.2]octane system with the electronic influence of the sulfone moiety, making it a specialized building block for medicinal chemistry and chemical biology applications that require precise spatial orientation of functional groups .

Why Generic Substitution Fails for 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid: Regiochemistry, Oxidation State, and Scaffold Rarity


Substituting this compound with a generic azabicyclo[2.2.2]octane carboxylic acid or even a regioisomeric sulfone analog is not scientifically supportable. The precise position of the carboxylic acid on the 3-carbon versus the 4-carbon of the bicyclic framework determines the vector of the carboxylate and, consequently, its interactions with biological targets . Furthermore, the 2,2-dioxo sulfone oxidation state imparts distinct hydrogen-bond acceptor capacity and electronic properties that are absent in the non-oxidized thioether or the 2-azabicyclo[2.2.2]octane scaffold, which lacks sulfur entirely . The 2-thia-1-azabicyclo[2.2.2]octane 2,2-dioxide scaffold itself is classified as a rare triple-ring system, with only nine substances purchasable globally, underscoring the absence of commodity replacements . These structural features collectively render generic substitution chemically meaningless for applications requiring defined spatial and electronic parameters.

Quantitative Differentiation Evidence for 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid Versus Closest Analogs


Regiochemical Differentiation: 3-Carboxylic Acid vs. 4-Carboxylic Acid Isomer

The 3-carboxylic acid regioisomer (target compound) places the carboxylate on a carbon adjacent to the sulfone-bearing sulfur, whereas the commercially available 4-carboxylic acid isomer (CAS 2287300-30-3) positions it one carbon further within the ethylene bridge. This regiochemical difference alters the spatial trajectory of the carboxylic acid vector relative to the bicyclic core, which is critical for target engagement in structure-based drug design . The target compound has a computed XLogP3 of 0.2 , while the 4-isomer's lipophilicity value is not publicly reported in authoritative databases, preventing direct comparison but reinforcing the need for experimental validation when selecting between isomers.

Medicinal Chemistry Conformational Analysis Building Block Sourcing

Sulfone Oxidation State: Hydrogen-Bond Acceptor Capacity Versus Non-Oxidized and Non-Sulfur Analogs

The 2,2-dioxo sulfone group in the target compound provides five hydrogen-bond acceptor sites, compared to only three for the non-sulfur analog (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 109583-12-2) . This increased H-bond acceptor count can enhance solubility and modulate target binding through additional polar interactions. The molecular weight increase from 155.19 g/mol (non-sulfur analog) to 205.23 g/mol reflects the mass contribution of the sulfone group .

Medicinal Chemistry Molecular Recognition Physicochemical Profiling

Scaffold Rarity and Commercial Availability: A Differentiator for Novel IP Generation

The 2-thia-1-azabicyclo[2.2.2]octane 2,2-dioxide scaffold is classified by the ZINC database as a rare triple-ring system, with only nine substances purchasable globally across the entire scaffold class . This extreme scarcity positions the target compound as a high-value starting point for generating novel intellectual property, as lead series derived from rare scaffolds are less likely to overlap with existing patent landscapes compared to those built from common scaffolds.

Chemical Biology Intellectual Property Compound Sourcing

Conformational Rigidity: Rotatable Bond Count Versus Flexible Analogs

The target compound possesses only one rotatable bond (the carboxylic acid C–C bond), as computed by Cactvs . This minimal rotatable bond count is a hallmark of the rigid bicyclic framework and contrasts with linear or monocyclic amino acid building blocks that typically have two or more rotatable bonds. Reduced conformational flexibility can translate into higher binding affinity and selectivity when the bioactive conformation is pre-organized, a principle widely exploited in peptidomimetic design.

Conformational Analysis Peptidomimetics Medicinal Chemistry

Computed Lipophilicity (XLogP3 = 0.2) and Its Implications for CNS Drug Design

The target compound exhibits a computed XLogP3 of 0.2 , placing it well within the favorable lipophilicity range for central nervous system (CNS) drug candidates (typically XLogP 0–3). This value is lower than that of many common aromatic building blocks and indicates good aqueous solubility potential. When compared to the non-sulfur analog (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, which has a computed XLogP3 of approximately -2.2 (predominantly zwitterionic character) , the sulfone compound is significantly more lipophilic, offering a distinct balance of polarity and membrane permeability.

CNS Drug Discovery Physicochemical Profiling Lead Optimization

Supplier-Reported Purity Benchmarking for the 3-Carboxylic Acid Regioisomer

The regioisomeric 4-carboxylic acid analog (CAS 2287300-30-3) is commercially available from Biosynth with a minimum purity specification of 95% . While an equivalent publicly accessible purity specification for the 3-carboxylic acid target compound from a non-excluded supplier is not currently indexed in major aggregation databases, the existence of the 4-isomer at 95% purity establishes a quality benchmark for the scaffold class. Researchers procuring the 3-carboxylic acid compound should request a Certificate of Analysis confirming ≥95% purity by ¹H-NMR or HPLC as a minimum acceptance criterion, consistent with the class standard.

Compound Sourcing Quality Control Procurement

High-Value Application Scenarios for 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization Leveraging Optimal Lipophilicity (XLogP3 = 0.2)

The computed XLogP3 of 0.2 positions this compound ideally for CNS drug discovery programs where balanced lipophilicity is paramount. Unlike the more polar non-sulfur bicyclic analog (XLogP3 ≈ -2.2), this sulfone-containing scaffold achieves an intermediate lipophilicity that favors both aqueous solubility and passive membrane permeability . Medicinal chemists can use this building block to install a conformationally constrained, moderately lipophilic fragment into lead series targeting neurological disorders, where maintaining CNS Multiparameter Optimization (MPO) scores is critical for candidate progression .

Constrained Peptidomimetic Design: Exploiting Minimal Rotatable Bonds

With only one rotatable bond, this compound serves as an exceptionally rigid scaffold for peptidomimetic design. The bicyclic framework pre-organizes the carboxylic acid and the bridgehead nitrogen into a fixed spatial relationship, reducing the entropic penalty upon target binding compared to flexible amino acid isosteres that possess three or more rotatable bonds . This property is particularly valuable in the design of protease inhibitors, integrin antagonists, or other target classes where conformational pre-organization correlates with enhanced binding affinity and selectivity .

Novel IP Generation: Exploiting an Ultra-Rare Scaffold

The 2-thia-1-azabicyclo[2.2.2]octane 2,2-dioxide scaffold is represented by only nine purchasable substances globally, classifying it as an ultra-rare chemotype . Early-stage drug discovery groups seeking to generate novel intellectual property with low prior-art density can procure this compound as a starting point for library synthesis. Lead series derived from such rare scaffolds are statistically less likely to infringe on existing composition-of-matter patents, providing a strategic advantage in competitive therapeutic areas .

Fragment-Based Drug Discovery: Enhanced H-Bond Acceptor Capacity

The five hydrogen-bond acceptor sites provided by the sulfone and carboxylic acid functionalities offer an expanded polar interaction surface relative to non-sulfur analogs, which possess only three H-bond acceptors . In fragment-based drug discovery (FBDD), fragments with higher H-bond acceptor counts can establish more robust binding interactions with protein targets, improving hit rates in primary screens. This compound's combination of high H-bond acceptor capacity, low molecular weight (205.23 Da), and conformational rigidity makes it an attractive fragment for screening libraries targeting polar binding sites .

Quote Request

Request a Quote for 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.